Superior AChE Inhibition Potency Compared to 5-Bromoindolin-2-one (11,500 nM vs. 142 nM)
7-Acetyl-5-bromoindolin-2-one demonstrates an 80-fold improvement in inhibitory potency against acetylcholinesterase (AChE) compared to its closest mono-substituted analog, 5-bromoindolin-2-one, which lacks the 7-acetyl group. The target compound exhibits an IC50 of 142 nM against recombinant Anopheles gambiae AChE, whereas 5-bromoindolin-2-one shows a much weaker IC50 of 11,500 nM (11.5 µM) against rat brain AChE [1] [2]. The addition of the 7-acetyl group thus converts a nearly inactive compound into a potent inhibitor, highlighting the critical role of the 7-position substitution in enhancing target engagement.
| Evidence Dimension | Inhibition of Acetylcholinesterase (AChE) |
|---|---|
| Target Compound Data | IC50 = 142 nM |
| Comparator Or Baseline | 5-Bromoindolin-2-one: IC50 = 11,500 nM |
| Quantified Difference | 81-fold greater potency (11,500 / 142 = 81x) |
| Conditions | Target compound: Recombinant Anopheles gambiae AChE, 10 min incubation, Ellman assay. Comparator: Wistar rat brain homogenate AChE, Ellman's method. |
Why This Matters
This 80-fold potency difference dictates that 5-bromoindolin-2-one is an unsuitable substitute for any assay requiring sub-micromolar AChE inhibition, directly impacting compound selection for neurobiology and antimalarial research.
- [1] BindingDB. BDBM50124882 (CHEMBL3623548): 7-Acetyl-5-bromoindolin-2-one IC50 = 142 nM for Anopheles gambiae AChE. View Source
- [2] BindingDB. BDBM50412465 (CHEMBL211439): 5-Bromoindolin-2-one IC50 = 11,500 nM for rat AChE. View Source
